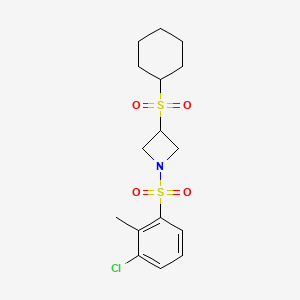
1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been extensively studied. In
Applications De Recherche Scientifique
Organic Synthesis Techniques
Tin-Free Radical Acylation : A study presented a tin-free radical acylation reaction, emphasizing the importance of finding conditions where transfer is faster than direct addition, which could be relevant to the synthesis or functionalization of compounds similar to 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine (Kim et al., 2001).
Sulfonyl Azides for Organic Synthesis : Sulfonyl azides are highlighted for their role in the synthesis of highly reactive intermediates, suggesting potential pathways for creating or modifying azetidine-based compounds (Widyan, 2021).
Antimicrobial Applications
Synthesis of Heterocyclic Compounds : Research into the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties for use as antimicrobial agents underlines the biological activity potential of sulfonamide compounds, which might extend to azetidine derivatives (Darwish et al., 2014).
Material Science and Engineering
Energetic Building Blocks : A study on the scalable process for producing a highly energetic bromoacetylene building block required for API production demonstrates the utility of azetidine derivatives in material science, particularly in the context of energetic materials (Kohler et al., 2018).
Drug Discovery and Development
Metal Complexes of Sulfonamides : The synthesis and characterization of metal complexes of sulfonamide derivatives for potential therapeutic applications showcase the intersection of chemistry and biology. Such studies highlight the role of sulfonamide and potentially azetidine derivatives in developing new therapeutic agents (Akhtar & Danish, 2021).
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-3-cyclohexylsulfonylazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S2/c1-12-15(17)8-5-9-16(12)24(21,22)18-10-14(11-18)23(19,20)13-6-3-2-4-7-13/h5,8-9,13-14H,2-4,6-7,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBXZEZVCNPPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2372256.png)
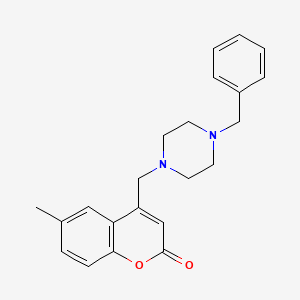
![2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2372260.png)

![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide](/img/no-structure.png)
![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2372263.png)
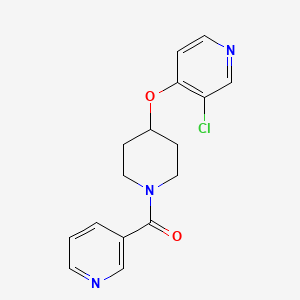
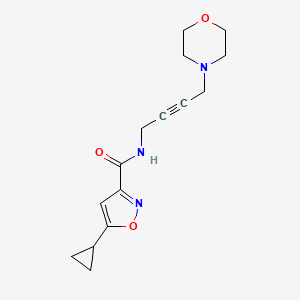
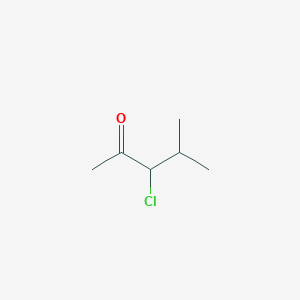
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide](/img/structure/B2372272.png)
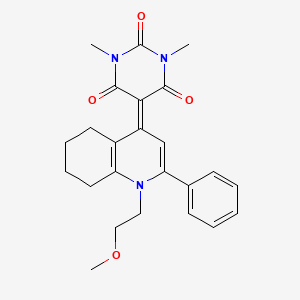
![N-(2,6-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2372276.png)

